(R)-2-Amino-6-phenylhexanoic acid is an organic compound classified as an amino acid. It features an amino group (-NH2) attached to the second carbon atom and a phenyl group on the sixth carbon of a hexanoic acid chain, making it chiral. The (R) configuration denotes its specific spatial arrangement, distinguishing it from its enantiomer, (S)-2-amino-6-phenylhexanoic acid. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and medicinal chemistry .
The synthesis of (R)-2-amino-6-phenylhexanoic acid typically involves several key steps:
In industrial settings, enzymatic synthesis using amino acid dehydrogenases or fermentation processes with genetically engineered microorganisms may also be employed to enhance yield and purity.
The molecular structure of (R)-2-amino-6-phenylhexanoic acid can be described as follows:
C1=CC=C(C=C1)CCCCC(C(=O)O)N
PZXDKILRPSNHBC-UHFFFAOYSA-N
The structure comprises a hexanoic acid backbone with a phenyl substituent at the sixth position and an amino group at the second position, contributing to its unique properties .
(R)-2-amino-6-phenylhexanoic acid can participate in various chemical reactions:
The mechanism of action for (R)-2-amino-6-phenylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 207.27 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
The compound exhibits typical properties associated with amino acids, including solubility in polar solvents due to the presence of both hydrophobic (phenyl) and hydrophilic (amino and carboxylic) groups .
(R)-2-amino-6-phenylhexanoic acid has several scientific applications:
This compound's unique structural features make it a valuable asset in both research and industrial applications, particularly in the fields of biochemistry and pharmaceuticals.
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2